molecular formula C25H27N3O4S B11164339 N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(butanoylamino)benzamide

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(butanoylamino)benzamide

Cat. No.: B11164339
M. Wt: 465.6 g/mol
InChI Key: KZRFEUKDAZEOLH-UHFFFAOYSA-N
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Description

N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}-3-BUTANAMIDOBENZAMIDE is a complex organic compound with a molecular formula of C21H19BrN2O3S This compound is known for its unique structural features, which include a benzyl group, a methylsulfamoyl group, and a butanamidobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}-3-BUTANAMIDOBENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}-3-BUTANAMIDOBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}-3-BUTANAMIDOBENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound has been studied for its potential as an inhibitor of enzymes such as cytosolic phospholipase A2α (cPLA2α). This makes it a valuable tool in the study of inflammatory pathways and related diseases.

    Medicine: Due to its enzyme inhibitory properties, it has potential therapeutic applications in the treatment of inflammatory diseases and conditions involving overactive enzyme activity.

    Industry: The compound can be used in the development of new materials and chemical processes, particularly in the pharmaceutical and biotechnology industries.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}-3-BUTANAMIDOBENZAMIDE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit cPLA2α with high specificity makes it a valuable compound for both research and potential therapeutic applications.

Properties

Molecular Formula

C25H27N3O4S

Molecular Weight

465.6 g/mol

IUPAC Name

N-[4-[benzyl(methyl)sulfamoyl]phenyl]-3-(butanoylamino)benzamide

InChI

InChI=1S/C25H27N3O4S/c1-3-8-24(29)26-22-12-7-11-20(17-22)25(30)27-21-13-15-23(16-14-21)33(31,32)28(2)18-19-9-5-4-6-10-19/h4-7,9-17H,3,8,18H2,1-2H3,(H,26,29)(H,27,30)

InChI Key

KZRFEUKDAZEOLH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3

Origin of Product

United States

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